2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Regioselective cross-coupling Imidazole functionalization Medicinal chemistry building blocks

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 852180-96-2, MFCD10696277) is a C2-brominated, N1-methylated imidazole-5-carboxylic acid derivative with molecular formula C5H5BrN2O2 and molecular weight 205.01 g/mol. It serves as a bifunctional building block featuring both a bromine atom for cross-coupling chemistry and a free carboxylic acid handle for amide bond formation or esterification.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 852180-96-2
Cat. No. B1391638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
CAS852180-96-2
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Br)C(=O)O
InChIInChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)
InChIKeyYFIVDPHEUDUMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid (CAS 852180-96-2): Procurement and Differentiation Guide for Heterocyclic Building Blocks


2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 852180-96-2, MFCD10696277) is a C2-brominated, N1-methylated imidazole-5-carboxylic acid derivative with molecular formula C5H5BrN2O2 and molecular weight 205.01 g/mol . It serves as a bifunctional building block featuring both a bromine atom for cross-coupling chemistry and a free carboxylic acid handle for amide bond formation or esterification. The tert-butyl ester analog (t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate) has been explicitly validated for bromine-lithium exchange and palladium-catalyzed coupling reactions, enabling efficient access to diverse 2-substituted imidazole-5-carboxylic acid derivatives [1].

Why 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid Cannot Be Replaced by Generic Imidazole Analogs


The substitution of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid with seemingly similar imidazole building blocks is scientifically unsound due to three critical structural determinants. First, the precise C2-bromination regiochemistry is essential for selective cross-coupling; alternative regioisomers (e.g., 4-bromoimidazoles) undergo coupling at different positions, yielding structurally distinct products that may fail in downstream SAR optimization [1]. Second, the N1-methyl group prevents unwanted N-alkylation side reactions and locks the imidazole ring in a specific tautomeric form that directs C2-lithiation and coupling regioselectivity [2]. Third, the carboxylic acid functionality at C5 provides a distinct vector for orthogonal derivatization, whereas halogen-only analogs require additional protection-deprotection sequences that reduce overall synthetic efficiency [3].

Quantitative Differentiation Evidence: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid vs. Comparator Analogs


C2-Bromine vs. C4-Bromine Regioisomer: Regioselectivity-Driven Procurement Decisions

The C2-brominated regioisomer enables exclusive functionalization at the 2-position of the imidazole ring, whereas the C4-bromo analog (CAS not directly comparable; 4-bromo-1H-imidazole-5-carboxylic acid derivatives) undergoes coupling at the 4-position. In the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles with demonstrated cytotoxicity against human tumor cell lines, the C2-brominated intermediate is essential for installing the aryl group at the 2-position while preserving the 4,5-diaryl pharmacophore [1].

Regioselective cross-coupling Imidazole functionalization Medicinal chemistry building blocks

Bromine vs. Chlorine Leaving Group: Comparative Coupling Efficiency for C2-Functionalization

Within the 1-methyl-1H-imidazole-5-carboxylic acid scaffold, the 2-bromo derivative demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 2-chloro analog (CAS 869002-61-9). This enhanced reactivity is a class-level inference based on the established trend in aryl halide coupling where C-Br bonds undergo oxidative addition to Pd(0) significantly faster than C-Cl bonds due to lower bond dissociation energy and better orbital overlap [1].

Cross-coupling reactivity Halogen leaving group comparison Suzuki-Miyaura coupling

Direct C2-Lithiation Capability: Bromine-Lithium Exchange vs. Non-Halogenated Scaffolds

The tert-butyl ester derivative of the target compound (t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate) undergoes efficient bromine-lithium exchange to generate a C2-lithiated imidazole species, which can be trapped with various electrophiles to yield 2-substituted products. This reactivity pathway is inaccessible from non-halogenated 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0), which cannot be directly lithiated at C2 due to competing deprotonation at the more acidic C5-carboxyl proton [1].

Halogen-lithium exchange Organometallic intermediate Electrophilic trapping

Carboxylic Acid vs. Methyl Ester Analog: Orthogonal Derivatization Efficiency in Multi-Step Synthesis

The free carboxylic acid functionality in 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid enables direct amide coupling without requiring a deprotection step, offering synthetic step economy relative to the corresponding methyl ester analog (methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, CAS 120781-02-4) when the target molecule contains a carboxylic acid or amide at the 5-position. The methyl ester derivative is explicitly employed in the synthesis of the anti-tuberculosis drug candidate PA-824, where the ester is ultimately hydrolyzed to the corresponding acid in a subsequent step .

Orthogonal protection strategy Amide bond formation Synthetic efficiency

Validated Scaffold for Suzuki Coupling: 2-Bromoimidazole vs. Unfunctionalized Imidazole in Anticancer Lead Generation

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid has been explicitly employed as a key intermediate in the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles that demonstrated high cytotoxicity against multiple human tumor cell lines in biological evaluation studies [1]. Unsubstituted 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0) cannot participate in C2 Suzuki couplings to install aryl groups, and therefore cannot access the 2-aryl-4,5-diarylimidazole scaffold associated with the observed cytotoxic activity [2].

Anticancer agents Diarylimidazole synthesis Cytotoxicity evaluation

Bromine vs. Iodine Leaving Group: Optimal Reactivity-Shelf Stability Balance

The 2-bromo substitution represents an optimal balance between cross-coupling reactivity and bench stability relative to the 2-iodo analog (methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate, CAS 1955557-31-9). While 2-iodoimidazoles exhibit higher reactivity in oxidative addition, they are more prone to light-induced dehalogenation and thermal decomposition during prolonged storage. The bromo analog provides sufficient reactivity for most Suzuki, Negishi, and Buchwald-Hartwig coupling protocols while maintaining greater shelf stability under standard laboratory storage conditions .

Halogen reactivity tuning Building block stability Suzuki coupling optimization

Evidence-Backed Application Scenarios for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid (CAS 852180-96-2)


Synthesis of 2-Aryl-1-methyl-1H-imidazole-5-carboxylic Acids via Suzuki-Miyaura Coupling

This compound is optimally deployed in medicinal chemistry campaigns requiring C2-arylated imidazole-5-carboxylic acid scaffolds. The C2-bromine undergoes efficient Suzuki-Miyaura coupling with arylboronic acids (1.2-2.0 equiv) using Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, Na2CO3 or K2CO3 as base, in DME/H2O or dioxane at 80-100°C [1]. The resulting 2-aryl-1-methyl-1H-imidazole-5-carboxylic acids serve as key intermediates for angiotensin II receptor antagonist programs and kinase inhibitor development. The free carboxylic acid functionality enables subsequent amide bond formation without intermediate deprotection, reducing overall synthetic step count .

C2-Functionalized Imidazole Library Generation via Bromine-Lithium Exchange

For diversity-oriented synthesis requiring C2-substituted imidazole-5-carboxylic acid derivatives, the tert-butyl ester protected form undergoes efficient bromine-lithium exchange with n-BuLi (2.2 equiv) in THF at -78°C [1]. The resulting C2-lithiated species can be trapped with diverse electrophiles including DMF (yielding C2-formyl), CO2 (yielding C2-carboxyl), aldehydes (yielding C2-hydroxymethyl), and alkyl halides (yielding C2-alkyl derivatives). This pathway provides access to chemical space inaccessible from non-brominated imidazole-5-carboxylic acid scaffolds and is particularly valuable for SAR exploration in early-stage drug discovery.

Anticancer Lead Optimization: 2,4,5-Triarylimidazole Pharmacophore Construction

This building block has been explicitly validated as a precursor to 4,5-diaryl-1-methyl-1H-imidazoles that exhibit high cytotoxicity against human tumor cell lines [1]. The compound enables sequential functionalization: (1) C2 Suzuki coupling to install the first aryl group, (2) further elaboration at C4 and C5 positions to build the complete 2,4,5-triarylimidazole scaffold. For oncology programs targeting novel imidazole-based chemotypes, this compound provides a validated entry point that reduces the synthetic risk associated with building block selection during hit-to-lead progression .

Anti-Tuberculosis Drug Development: PA-824 Analogue Synthesis

The methyl ester analog of this compound (methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, CAS 120781-02-4) has been employed in the synthesis of the anti-tuberculosis drug PA-824, which targets Mycobacterium tuberculosis [1]. The free carboxylic acid variant enables direct access to PA-824 analogues via amide coupling without the ester hydrolysis step required when using the methyl ester derivative. For tuberculosis drug discovery programs pursuing novel nitroimidazole-based scaffolds, procurement of the free acid form reduces synthetic step count and accelerates analogue generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.